molecular formula C11H13N3O3 B1389559 (4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone CAS No. 443295-30-5

(4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone

Cat. No.: B1389559
CAS No.: 443295-30-5
M. Wt: 235.24 g/mol
InChI Key: PVERFKIXBCALFK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic protons (nitrophenyl): δ 8.20–8.35 ppm (doublet, J = 8.8 Hz, 2H), δ 7.70–7.85 ppm (doublet, J = 8.8 Hz, 2H).
    • Tetrahydropyridazine protons: δ 3.50–3.70 ppm (multiplet, 4H, N–CH₂), δ 1.80–2.10 ppm (multiplet, 2H, CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl carbon: δ 168.5 ppm.
    • Nitrophenyl carbons: δ 147.2 ppm (C–NO₂), δ 125–140 ppm (aromatic carbons).

Infrared (IR) and Raman Vibrational Profiles

  • IR (KBr, cm⁻¹) :
    • $$ \nu(\text{C=O}) $$: 1680 (strong).
    • $$ \nu{\text{asym}}(\text{NO}2) $$: 1520, $$ \nu{\text{sym}}(\text{NO}2) $$: 1340.
  • Raman : Peaks at 1600 cm⁻¹ (C=C aromatic stretching) and 1100 cm⁻¹ (C–N stretching).

Mass Spectrometric Fragmentation Patterns

  • ESI-MS (m/z):
    • Molecular ion: [M+H]⁺ at 236.1.
    • Major fragments:
      • Loss of NO₂: m/z 190.1 ($$ \text{C}{11}\text{H}{13}\text{N}{2}\text{O}{2} $$).
      • Cleavage of tetrahydropyridazine ring: m/z 104.0 ($$ \text{C}{5}\text{H}{8}\text{N}_{2} $$).

Table 2: Summary of spectroscopic data

Technique Key Signals
¹H NMR δ 8.20–8.35 (aromatic H), δ 3.50–3.70 (N–CH₂)
¹³C NMR δ 168.5 (C=O), δ 147.2 (C–NO₂)
IR 1680 cm⁻¹ (C=O), 1520/1340 cm⁻¹ (NO₂)
MS [M+H]⁺ 236.1, fragment at m/z 190.1

Properties

IUPAC Name

diazinan-1-yl-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(13-8-2-1-7-12-13)9-3-5-10(6-4-9)14(16)17/h3-6,12H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVERFKIXBCALFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(NC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation Using 4-Nitrophenyl Chloroformate

  • Procedure:
    A solution of tetrahydropyridazin-1(2H)-yl derivative or its hydrochloride salt is dissolved in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran. The solution is cooled (typically to 0°C or below). 4-Nitrophenyl chloroformate is added portionwise, followed by a base such as diisopropylethylamine or triethylamine to neutralize the released HCl and facilitate the reaction. The mixture is stirred for 1–16 hours depending on the substrate and temperature.

  • Work-up:
    After completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate or sodium carbonate solution. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. Purification is commonly performed by silica gel chromatography using mixtures of dichloromethane and acetone or methanol as eluents.

  • Yields and Purity:
    Yields range from moderate to good (49% to 90%) depending on the exact substrates and conditions. The product is typically isolated as a solid, with melting points reported around 174–176°C for related carbamate derivatives.

  • Example Data Table:

Parameter Details
Starting amine Tetrahydropyridazin-1(2H)-yl derivative hydrochloride
Acylating agent 4-Nitrophenyl chloroformate
Solvent Dichloromethane or THF
Base Diisopropylethylamine or triethylamine
Temperature -15°C to 0°C (cooling), then room temperature
Reaction time 1–16 hours
Work-up Saturated sodium bicarbonate wash, drying, evaporation
Purification Silica gel chromatography (DCM/acetone or DCM/methanol)
Yield 49% to 90%
Product form Solid, white or light yellow powder
Melting point ~174–176°C (for related carbamates)

Coupling via 4-Nitrophenyl Carbonochloridate

  • Procedure:
    Similar to chloroformate, 4-nitrophenyl carbonochloridate is reacted with tetrahydropyridazinyl amines in the presence of a base such as N,N-diisopropylethylamine and catalytic DMAP in dry dichloromethane under nitrogen atmosphere. The reaction is stirred at room temperature or slightly elevated temperatures for several hours.

  • Purification and Yield:
    The reaction mixture is extracted with dichloromethane, dried, and purified by preparative HPLC or column chromatography. Yields reported are around 49% for specific carbamate derivatives.

Alternative Cyclization and Functionalization Routes

  • Some syntheses involve the formation of tetrahydropyridazine rings via cyclodimerization of azoalkenes or hydrazide intermediates, followed by acylation with 4-nitrophenyl derivatives. These methods are less direct but provide access to substituted tetrahydropyridazinyl methanones with varied substitution patterns.

  • Reaction conditions typically involve heating in acetonitrile with trifluoroacetic acid catalysis and subsequent neutralization and purification steps.

Detailed Research Findings and Notes

  • The use of 4-nitrophenyl chloroformate is a common and effective acylating agent due to its activated carbonate group and the good leaving ability of the 4-nitrophenolate ion.

  • Temperature control is critical to avoid side reactions and decomposition; reactions are often conducted at 0°C or below initially.

  • Bases such as diisopropylethylamine serve dual roles: scavenging HCl and promoting nucleophilic attack.

  • Purification by silica gel chromatography is standard, with solvent systems optimized for polarity to separate the product from unreacted starting materials and by-products.

  • Analytical data such as ^1H NMR and LC-MS confirm the structure and purity of the products, with characteristic aromatic proton signals for the 4-nitrophenyl group and signals corresponding to the tetrahydropyridazinyl ring protons.

Summary Table of Representative Preparation Conditions

Entry Starting Material Acylating Agent Base Solvent Temp. (°C) Time Yield (%) Purification Method
1 Tetrahydro-2H-pyran-4-yl-amine hydrochloride 4-Nitrophenyl chloroformate Diisopropylethylamine Dichloromethane -15 to 0 2 h 8.26 g isolated (yield not specified) Silica gel chromatography (20% acetone/DCM)
2 Carbamate intermediate + tetrahydro-pyran-4-ylamine hydrochloride 4-Nitrophenyl chloroformate DIEA, DMAP Dry CH2Cl2 RT 14 h + 2 h 49 Preparative HPLC
3 6-(4-Aminophenyl)-4-(quinolin-7-yl)pyridazin-3(2H)-one 4-Nitrophenyl carbonochloridate DIPEA THF, then DCM/DMF 60 (initial), RT (second step) 5 h + 16 h 65 (over two steps) Filtration, washing, drying

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydro-1(2H)-pyridazinyl moiety can interact with various biological molecules. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their properties are summarized below:

Compound Name Core Structure Key Substituents Biological Activity Reference
(4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone Tetrahydropyridazine + ketone 4-Nitrophenyl Hypothesized kinase/calcium modulation N/A
(1-(4-Nitrophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)-methanone (Compound 20) Pyrrole + ketone 4-Nitrophenyl, trimethoxyphenyl Tubulin polymerization inhibition (anticancer)
(6-Methyl-2-thioxo-tetrahydropyrimidin-5-yl)methanone derivatives Tetrahydropyrimidine + ketone 4-Nitrophenyl, substituted aryl Calcium channel blocker (IC50: 1.2–5.8 μM)
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone 4-Methylphenyl Anti-inflammatory (IC50: 11.6 μM)
(4-Chlorophenyl)(2-thioxotetrahydropyrimidin-1(2H)-yl)methanone (5e) Tetrahydropyrimidine + thiourea 4-Chlorophenyl CFTR corrector activity

Key Research Findings

  • Role of Nitrophenyl Group : The 4-nitrophenyl substituent enhances electron-withdrawing effects, improving binding affinity in calcium channel blockers (e.g., compound 9c in ). This group outperforms 4-methylphenyl and phenyl analogs in potency, suggesting its critical role in target engagement.
  • Heterocyclic Core Impact: Tetrahydropyridazine vs. Pyrrole: Pyrrole derivatives (e.g., compound 20 in ) exhibit anticancer activity via tubulin inhibition, whereas tetrahydropyridazine analogs may favor kinase modulation due to conformational flexibility. Pyridazinone vs. Pyrimidinone: Pyridazinones (e.g., ) show anti-inflammatory activity, while pyrimidinones (e.g., ) excel in calcium channel blocking, highlighting core-dependent pharmacological divergence.
  • Synthetic Accessibility: The target compound shares synthetic pathways with morpholine-substituted tetrahydroquinolines (e.g., nitro-group introduction via Friedel-Crafts acylation ), but its tetrahydropyridazine core may require specialized cyclization steps.

Structure-Activity Relationships (SAR)

  • Substituent Position : Para-substitution (e.g., 4-nitrophenyl) maximizes steric and electronic compatibility with hydrophobic enzyme pockets, as seen in compound 9c .
  • Ketone vs. Thiourea Linkers : Thiourea derivatives (e.g., compound 5e ) exhibit enhanced solubility and CFTR correction, whereas ketone-linked analogs may prioritize membrane permeability.

Biological Activity

(4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone, with the CAS number 443295-30-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

The compound belongs to the class of nitrophenyl derivatives and features a tetrahydropyridazin moiety. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H10N4O3
  • Molecular Weight : 246.23 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains using the disk diffusion method and minimum inhibitory concentration (MIC) tests.

Microorganism Zone of Inhibition (mm) MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Candida albicans1264

These results suggest that the compound has potential as an antibacterial and antifungal agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. A notable study utilized the MTT assay to evaluate cytotoxicity against several cancer types.

Cell Line IC50 (µM)
HCT116 (Colorectal)25
MCF7 (Breast)30
HeLa (Cervical)20

The compound induced apoptosis in cancer cells, as evidenced by increased Annexin V staining and caspase activation, indicating its potential as an anticancer therapeutic.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The nitrophenyl group may interact with specific enzymes involved in cell signaling pathways, leading to altered cellular responses.
  • Induction of Oxidative Stress : The compound appears to increase reactive oxygen species (ROS) levels in cancer cells, promoting apoptosis.
  • Modulation of Gene Expression : RNA sequencing studies have suggested that treatment with this compound alters the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

A series of case studies have been documented regarding the use of this compound in various therapeutic contexts:

  • Case Study 1 : A patient with advanced colorectal cancer showed a partial response to a treatment regimen including this compound, highlighting its potential in combination therapies.
  • Case Study 2 : In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, administration of this compound resulted in improved outcomes compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (4-nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone?

  • Methodological Answer : The synthesis typically involves coupling reactions between 4-nitrobenzoyl derivatives and tetrahydropyridazine precursors. For example, gold-catalyzed amidation in aqueous media has been used for analogous compounds, where aldehydes and amines react to form ketones under controlled conditions . Alternative routes may include nucleophilic substitution or metal-mediated cross-coupling, as seen in the synthesis of structurally related pyrazole and pyridazine derivatives .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and coupling patterns (e.g., aromatic protons at δ 8.27–7.69 ppm for nitroaryl groups) .
  • Infrared (IR) Spectroscopy : Peaks at ~1633 cm1^{-1} for carbonyl (C=O) stretching and ~1520 cm1^{-1} for nitro (NO2_2) groups .
  • X-ray Crystallography : To resolve crystal packing and molecular geometry, as demonstrated for related methanone derivatives .

Advanced Research Questions

Q. What are the challenges in interpreting the 1H^{1}\text{H} NMR spectra of this compound?

  • Methodological Answer : Overlapping signals from the tetrahydropyridazine ring (e.g., δ 3.67–1.90 ppm for CH2_2 groups) and aromatic protons require high-resolution NMR (≥400 MHz) and solvent optimization (e.g., CDCl3_3 vs. DMSO-d6_6). Deuterated solvents and 2D techniques (COSY, HSQC) aid in signal assignment .

Q. How does the electronic nature of the 4-nitrophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution and enhancing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by amines or alcohols, as observed in the synthesis of photoinitiators for UV-curable resins . Computational studies (DFT) are recommended to quantify electronic effects.

Q. What structural modifications enhance the compound’s bioactivity, particularly in kinase inhibition or tubulin targeting?

  • Methodological Answer : Introducing electron-donating groups (e.g., methoxy) on the aryl ring or substituting the tetrahydropyridazine with piperazine derivatives (e.g., 4-(2-hydroxyethyl)piperazine) improves solubility and target affinity. Structure-activity relationship (SAR) studies for analogous compounds show that chloro or fluorophenyl substitutions enhance anticancer activity via tubulin polymerization inhibition .

Q. How is this compound utilized in material science, such as photopolymerization or epoxy curing?

  • Methodological Answer : Derivatives of (4-nitrophenyl)methanone act as photolatent amidines in UV-LED curing systems. When mixed with epoxy acrylates, they initiate radical polymerization under specific wavelengths (e.g., 365 nm). Optimization involves adjusting the initiator mass fraction (1–5 wt%) and UV power (10–50 mW/cm2^2) to achieve desired curing kinetics .

Data Contradictions and Validation

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Variations in melting points (e.g., 175–185°C vs. 190°C) may arise from polymorphic forms or solvent recrystallization differences (ethanol/hexane vs. acetone). Cross-validate using DSC and PXRD. For spectral data, compare with high-purity standards and ensure consistent solvent/temperature conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone

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